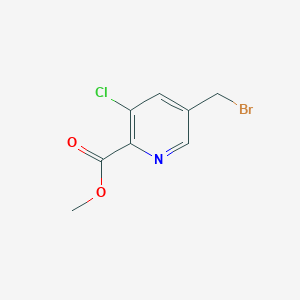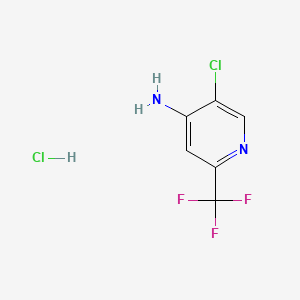![molecular formula C7HCl2F3N2S B13456270 2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13456270.png)
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a thieno[3,2-d]pyrimidine core. It is known for its significant applications in medicinal chemistry and material science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) along with a primary amine . The reaction conditions often include elevated temperatures and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. One common method involves the use of phosphorus oxychloride as a chlorinating agent under controlled temperature conditions . The process typically includes multiple steps of purification to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the thienopyrimidine core .
Applications De Recherche Scientifique
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . By inhibiting PI3K, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)pyrimidine: Similar in structure but lacks the thieno ring.
2,4-Dichlorothieno[3,2-d]pyrimidine: Similar but without the trifluoromethyl group.
Uniqueness
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and biological activity
Propriétés
Formule moléculaire |
C7HCl2F3N2S |
|---|---|
Poids moléculaire |
273.06 g/mol |
Nom IUPAC |
2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7HCl2F3N2S/c8-5-4-2(13-6(9)14-5)1-3(15-4)7(10,11)12/h1H |
Clé InChI |
LSWQANHINNLVKI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=C1N=C(N=C2Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


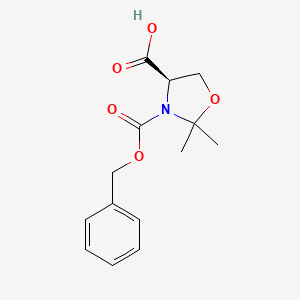

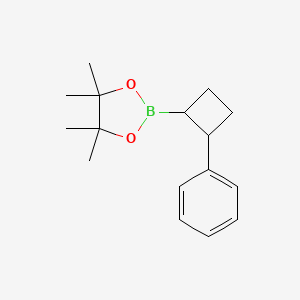
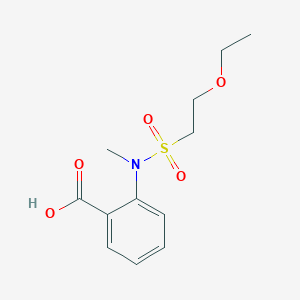
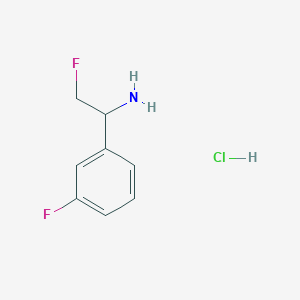
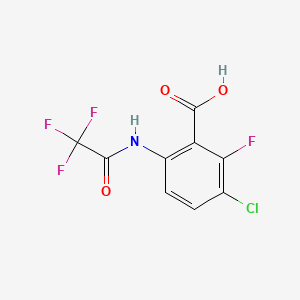
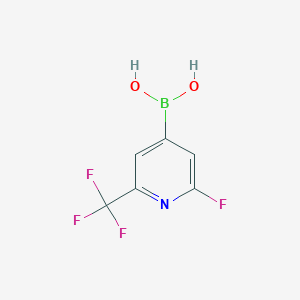
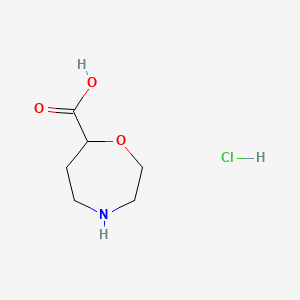
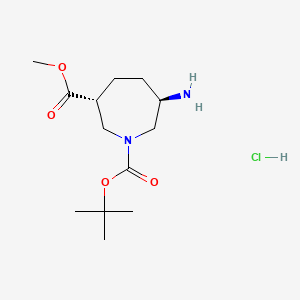
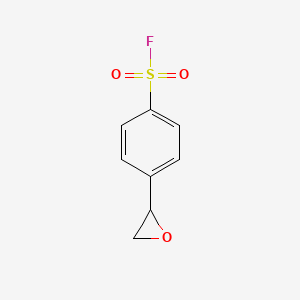
![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)
![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)
